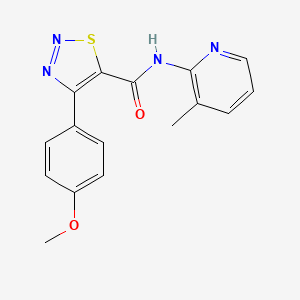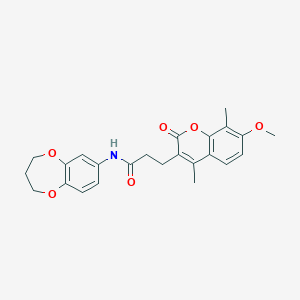
N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound characterized by the presence of a 5-methylpyridin-2-yl group attached to a 4-nitrobenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzene Sulfonamide: The initial step involves the nitration of benzenesulfonamide to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with 5-Methylpyridine: The nitrated benzenesulfonamide is then coupled with 5-methylpyridine. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to precisely control the temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The nitro group in N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is N-(5-methylpyridin-2-yl)-4-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both nitro and sulfonamide groups suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Wirkmechanismus
The mechanism by which N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The nitro group can also participate in redox reactions, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-methylpyridin-2-yl)-4-aminobenzenesulfonamide: This compound is similar but has an amino group instead of a nitro group.
N-(5-methylpyridin-2-yl)-4-chlorobenzenesulfonamide: This compound has a chloro group instead of a nitro group.
Uniqueness
N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H11N3O4S |
|---|---|
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
N-(5-methylpyridin-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c1-9-2-7-12(13-8-9)14-20(18,19)11-5-3-10(4-6-11)15(16)17/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
GSASPEJNWFVWQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11024899.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B11024904.png)

![methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11024911.png)
![2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11024917.png)
![4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one](/img/structure/B11024921.png)
![N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11024936.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B11024947.png)
![Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11024959.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
